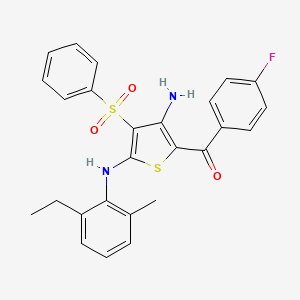

3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Description

The compound 3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a structurally complex small molecule characterized by a thiophene core modified with sulfonyl, benzoyl, and substituted phenylamine groups. Its synthesis and applications are likely tied to medicinal chemistry, given the presence of fluorinated and sulfonylated moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O3S2/c1-3-17-9-7-8-16(2)22(17)29-26-25(34(31,32)20-10-5-4-6-11-20)21(28)24(33-26)23(30)18-12-14-19(27)15-13-18/h4-15,29H,3,28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTINIUFDLCKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a member of the thiophene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a thiophene ring substituted with various functional groups, including a benzenesulfonyl moiety and a fluorobenzoyl group. These structural components are critical for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Thiophene derivatives are known for a range of biological activities including anti-inflammatory , antimicrobial , and anticancer effects. The specific compound under discussion has shown promise in several studies:

-

Anti-inflammatory Activity :

- Thiophene-based compounds have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory pathway. For instance, certain thiophene derivatives demonstrated IC50 values as low as 6.0 µM against LOX, indicating potent anti-inflammatory potential .

- In vivo studies have shown that compounds similar to the one can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in models of acute lung injury .

-

Anticancer Activity :

- Research indicates that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, molecular docking studies suggest high affinity for cyclin-dependent kinase 2 (CDK2), a target in cancer therapy .

- The compound's structural features may enhance its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer treatment .

- Antimicrobial Activity :

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The interaction with COX and LOX enzymes leads to decreased production of inflammatory mediators.

- Gene Expression Modulation : It has been observed to downregulate pro-inflammatory cytokines through inhibition of signaling pathways involving NF-kB and ERK .

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, contributing to its anticancer properties .

Case Studies

Several studies have highlighted the efficacy of thiophene derivatives:

- A study on a related thiophene derivative demonstrated a reduction in paw edema in mice models comparable to standard anti-inflammatory drugs like indomethacin .

- Another investigation into the anticancer properties revealed that thiophene analogs could significantly reduce tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents .

Comparative Analysis

The following table summarizes key findings related to the biological activity of thiophene derivatives:

| Activity Type | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Thiophene Derivative A | 6.0 | COX/LOX inhibition |

| Anticancer | Thiophene Derivative B | 10.0 | CDK2 inhibition |

| Antimicrobial | Thiophene Derivative C | 15.0 | Disruption of bacterial enzyme function |

Scientific Research Applications

Overview

3-(Benzenesulfonyl)-N2-(2-Ethyl-6-Methylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine is a complex thiophene derivative that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a thiophene ring substituted with multiple functional groups, which contribute to its diverse applications in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

Thiophene derivatives, including this compound, are known for their significant biological activities. They have been explored for their potential as:

- Anticancer Agents : Compounds with thiophene moieties have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds can interfere with various cellular pathways involved in tumor growth and metastasis .

- Anti-inflammatory Agents : Thiophene derivatives exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Studies have demonstrated that certain thiophene compounds can reduce inflammation markers in vivo and in vitro .

- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including bacteria and fungi. Its antimicrobial properties are enhanced when combined with metal-based compounds, which improve bioactivity through chelation .

Biological Research

Research has highlighted the role of thiophene derivatives in biological studies:

- Gene Regulation : Some thiophene compounds have been found to modulate gene expression and inflammatory cytokines, making them potential candidates for therapeutic interventions in diseases characterized by dysregulated inflammation .

- DNA Interaction : Thiophene-based compounds are being investigated for their ability to bind to DNA minor grooves, which is crucial for the development of novel agents targeting transcription factors and enzymes involved in gene regulation .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of thiophene derivatives demonstrated that specific modifications to the thiophene ring could enhance cytotoxicity against breast cancer cell lines. The compound exhibited a dose-dependent response, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation, a thiophene derivative was administered to assess its impact on paw edema induced by carrageenan. The results showed a significant reduction in edema compared to control groups, suggesting that the compound effectively inhibits inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs, functional data, or computational studies. Neither the provided evidence nor the compound’s name appears in the referenced literature (). However, general insights into methodologies for comparing such compounds can be inferred:

Structural Comparison

- Core Scaffold : Thiophene derivatives are often compared based on substituent effects. For example, sulfonyl and benzoyl groups influence solubility and binding affinity, while fluorinated aromatic rings enhance metabolic stability .

Hypothetical Data Table

Research Findings and Limitations

- Gaps in Evidence : The provided materials focus on crystallographic software () and a distinct nucleoside analog (), neither of which directly relate to the target compound.

- Methodological Relevance : SHELX programs () are widely used for small-molecule refinement, suggesting that structural studies of the target compound, if conducted, would likely employ similar tools.

Q & A

Q. Table 1: Example Reagents and Conditions

| Step | Reaction Type | Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Sulfonylation | Benzenesulfonyl chloride, DMF, 0°C | |

| 2 | Amine coupling | EDCI/HOBt, DCM, RT | |

| 3 | Reduction | SnCl₂·2H₂O, ethanol, reflux |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., fluorobenzoyl protons at δ 7.8–8.2 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .

- HPLC-PDA : Assess purity (>98%) with C18 columns (acetonitrile/water gradient) .

- Cross-Validation : Combine FT-IR (e.g., sulfonyl S=O stretch at 1150–1350 cm⁻¹) with X-ray crystallography for absolute configuration .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Reproducibility Checks :

- Standardize assay conditions (e.g., cell lines, incubation times) .

- Use positive controls (e.g., known kinase inhibitors for enzyme studies).

Data Triangulation :

- Combine in vitro (e.g., IC₅₀) and in silico (molecular docking) results to validate target engagement .

Controlled Variables :

Orthogonal Assays : Validate receptor binding via SPR (surface plasmon resonance) alongside fluorescence polarization .

Advanced: What methodological approaches are recommended for studying environmental stability and degradation pathways?

Methodological Answer:

Environmental Fate Studies :

- Use C-labeled compound to track biodegradation in soil/water systems .

- Measure hydrolysis rates at pH 4–9 (e.g., t₁/₂ calculations) .

Advanced Analytics :

Ecotoxicology :

Q. Table 2: Key Degradation Parameters

| Parameter | Method | Reference |

|---|---|---|

| Photolysis | UV light (λ=254 nm), HPLC-MS | |

| Hydrolysis | pH 7.4 buffer, 25°C, LC-MS/MS | |

| Microbial Degradation | OECD 301B ready biodegradability test |

Advanced: How to optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

Design of Experiments (DoE) :

In Situ Monitoring :

Workup Optimization :

Yield vs. Purity Trade-offs :

- High-temperature reactions may increase yield but reduce purity; balance with recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.